3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide
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Overview
Description
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide is a synthetic organic compound that features a fluoropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specialized properties
Mechanism of Action
The mechanism of action of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
4-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
N,N-dimethyl-3-phenylpropanamide: Lacks the fluoropyridine moiety but shares the phenylpropanamide structure
Uniqueness
3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide is unique due to the combination of the fluoropyridine ring and the formamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-21(2)16(22)11-14(12-6-4-3-5-7-12)20-17(23)13-8-9-19-15(18)10-13/h3-10,14H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOCTJHNLWWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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